Product packaging for L-LYSINE:2HCL (ALPHA-15N)(Cat. No.:)

L-LYSINE:2HCL (ALPHA-15N)

Cat. No.: B1579950
M. Wt: 220.11
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution and Significance of Stable Isotope Labeling for Biological Systems Analysis

The use of stable isotopes in biological research dates back to the 1930s, with pioneering work using deuterium (B1214612) and ¹⁵N-labeled amino acids to demonstrate the dynamic state of body proteins. e-acnm.orgnih.gov These early studies overturned the static view of biological constituents, revealing a constant state of flux and turnover. e-acnm.org The advent of sophisticated analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, has dramatically expanded the applications of stable isotope labeling. nih.govrsc.org

Today, stable isotope labeling is a cornerstone of "omics" fields like proteomics and metabolomics. creative-proteomics.com Techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) allow for the precise quantification of thousands of proteins in response to various stimuli. nih.govcreative-biolabs.com By incorporating "heavy" isotopes like ¹³C, ¹⁵N, or ²H (deuterium) into molecules of interest, researchers can trace their metabolic transformations, quantify flux through pathways, and gain unprecedented insights into cellular processes. creative-proteomics.comsilantes.com This has been instrumental in understanding everything from nutrient utilization to the metabolic dysregulation that occurs in diseases. physoc.orgnih.gov

Lysine (B10760008) as a Pivotal Amino Acid in Mammalian and Microbial Metabolism

Lysine is an essential amino acid for mammals, meaning it cannot be synthesized by the body and must be obtained from the diet. wikipedia.orgnih.gov Its primary and most well-known role is as a fundamental building block for protein synthesis. wikipedia.orgnih.gov Beyond this, lysine plays a crucial part in a variety of other physiological processes. It is involved in the crosslinking of collagen polypeptides, which is vital for the stability and tensile strength of connective tissues. wikipedia.org Lysine also contributes to the production of carnitine, a molecule essential for the transport of fatty acids into the mitochondria for energy production. wikipedia.org

Rationale for Alpha-15N Site-Specific Isotopic Labeling of Lysine in Tracer Studies

The specific labeling of lysine with a ¹⁵N isotope at the alpha-amino position (L-Lysine:2HCl (alpha-¹⁵N)) provides a powerful tool for dissecting its metabolic fate. evitachem.comisotope.com This site-specific labeling allows researchers to track the nitrogen atom attached to the alpha-carbon of lysine as it moves through various metabolic reactions. One of the key advantages of using ¹⁵N is that it is a stable, non-radioactive isotope, making it safe for use in human studies. nih.govtandfonline.com

By tracing the alpha-¹⁵N, scientists can differentiate between the two amino groups of lysine (alpha and epsilon) and follow their distinct metabolic pathways. capes.gov.brnih.gov For instance, in the saccharopine pathway, the alpha-nitrogen is retained in downstream metabolites, whereas in other potential pathways, it might be lost. researchgate.net This specificity is crucial for accurately mapping lysine catabolism and understanding how different tissues process this essential amino acid. nih.govjneurosci.org The use of L-Lysine:2HCl (alpha-¹⁵N) in conjunction with mass spectrometry or NMR spectroscopy enables the precise measurement of protein synthesis rates, lysine flux, and the conversion of lysine to other metabolites. portlandpress.comdiabetesjournals.orgpnas.org

Historical Trajectory and Methodological Advancements in Isotopic Tracer Applications for Amino Acid Kinetics

The study of amino acid kinetics using isotopic tracers has evolved significantly since its inception. Early studies in the mid-20th century, using ¹⁵N-labeled amino acids like lysine, were fundamental in establishing that body proteins are in a constant state of turnover. e-acnm.orgnih.gov These initial investigations laid the groundwork for more quantitative approaches to measuring protein synthesis and breakdown.

A major advancement was the development of the primed, constant infusion technique. nih.gov This method involves administering a priming dose of the labeled amino acid to quickly bring the body's free amino acid pool to a steady state of isotopic enrichment, followed by a continuous infusion to maintain that level. portlandpress.comphysiology.org This allows for the calculation of amino acid flux (the rate of appearance of the amino acid in the plasma) and its partitioning between protein synthesis and oxidation. portlandpress.comphysiology.org The use of L-[α-¹⁵N]lysine has been central to these studies, enabling the measurement of whole-body and tissue-specific protein turnover. portlandpress.comphysiology.org

More recently, the combination of stable isotope tracers with advanced analytical platforms like high-resolution mass spectrometry and NMR has opened new frontiers. nih.govdiabetesjournals.org These technologies allow for highly sensitive and specific detection of labeled compounds, making it possible to trace the metabolic fate of amino acids into a wide array of downstream metabolites and to study the dynamics of individual proteins within a complex proteome. diabetesjournals.orgnih.gov

Detailed Research Findings

The application of L-Lysine:2HCl (alpha-¹⁵N) as a tracer has yielded significant insights into protein and amino acid metabolism across various physiological states.

Study Focus Organism/System Key Findings Reference
Whole-Body Protein Turnover Young MenDietary protein intake level modulates whole-body leucine (B10760876) and lysine metabolism. In the fed state, increasing protein intake led to increased leucine flux and incorporation into protein. Reducing protein intake decreased leucine flux, protein synthesis, and breakdown. physiology.org
Muscle Protein Synthesis Healthy MenA continuous infusion of L-[α-¹⁵N]lysine allowed for the measurement of muscle protein synthetic rates from serial muscle biopsies. The study calculated the fractional synthetic rates for sarcoplasmic and myofibrillar proteins and estimated that total muscle protein synthesis accounts for a significant portion of whole-body protein synthesis. portlandpress.com
Lysine Catabolism MiceStudies using α-¹⁵N and ε-¹⁵N labeled lysine demonstrated that the saccharopine pathway is the primary route for lysine degradation in the brain and liver. The α-nitrogen was retained in the downstream metabolites of this pathway. researchgate.netjneurosci.org
Metabolic Fate of Dietary Lysine PigletsA significant portion of dietary lysine is utilized by the portal-drained viscera (PDV) in the first pass after a meal. The study used an intrinsically labeled protein to trace the metabolic fate of dietary lysine. physiology.org
Insulin (B600854) Resistance Women with and without PCOSA novel method using L-lysine-α¹⁵N hydrochloride was developed to investigate lysine and α-aminoadipic acid (α-AA) kinetics. This approach allows for the measurement of the conversion of lysine to α-AA, providing insights into metabolic alterations in insulin resistance. diabetesjournals.org
Protein Structure and Dynamics Rhodopsin (in vitro)[α-¹⁵N]lysine labeling was used in conjunction with NMR spectroscopy to study the structure of the rhodopsin protein. A single strong signal was observed and assigned to a specific lysine residue in the C-terminal peptide sequence, providing information about the protein's conformation. pnas.org

Properties

Molecular Weight

220.11

Purity

98%

Origin of Product

United States

Synthetic Methodologies and Isotopic Purity Assessment of L Lysine:2hcl Alpha 15n

Advanced Strategies for Stereospecific and Site-Specific Alpha-15N Isotopic Incorporation into Lysine (B10760008)

The introduction of a ¹⁵N label specifically at the alpha-position of L-lysine can be achieved through both chemical and biological methods. Each approach offers distinct advantages and challenges in achieving the desired isotopic and stereochemical purity.

Chemo-Enzymatic and Chemical Synthetic Routes for Alpha-15N Lysine Derivatives

Chemo-enzymatic methods provide a powerful and highly specific means of synthesizing α-¹⁵N-L-lysine. universiteitleiden.nlnih.gov These strategies often leverage the stereoselectivity of enzymes to resolve racemic mixtures or to introduce the labeled nitrogen atom in a controlled manner. One common approach involves the enzymatic reductive amination of an α-keto acid precursor. nih.gov For instance, an appropriately substituted α-keto acid can be reacted with a ¹⁵N-labeled ammonia (B1221849) source in the presence of a dehydrogenase enzyme to yield the desired L-amino acid with high enantiomeric excess.

Purely chemical syntheses also offer pathways to α-¹⁵N-L-lysine, although they may require more complex stereocontrol strategies. nih.gov These routes can provide access to a wide range of derivatives and allow for the introduction of other isotopic labels in conjunction with the α-¹⁵N.

A notable chemo-enzymatic strategy involves the use of enzymes like L-amino acid deaminase or L-amino acid oxidase to convert an L-amino acid to its corresponding α-keto acid, which can then be reaminated with a ¹⁵N source. mdpi.comrsc.org This can be part of a multi-step cascade reaction to produce high-value chiral compounds. rsc.org

Synthetic RouteKey FeaturesPotential Advantages
Chemo-Enzymatic Utilizes enzymes for key stereospecific steps. nih.govdntb.gov.uaHigh stereoselectivity, milder reaction conditions.
Chemical Synthesis Multi-step organic synthesis from simpler precursors.Versatility in precursor choice and potential for multi-labeling.
Enzymatic Reductive Amination Conversion of an α-keto acid using a dehydrogenase and a ¹⁵N source. nih.govDirect and highly stereospecific introduction of the α-amino group.

Biosynthetic Culturing Approaches for 15N Enrichment of Lysine

Biosynthetic methods harness the natural metabolic pathways of microorganisms to produce ¹⁵N-labeled lysine. d-nb.info This is typically achieved by growing auxotrophic strains of bacteria, such as Escherichia coli, or microalgae like Chlamydomonas reinhardtii in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, commonly ¹⁵NH₄Cl. d-nb.infoportlandpress.com The microorganisms then incorporate the heavy isotope into the amino acids they synthesize, including lysine.

To achieve site-specific labeling at the α-position, a strategy known as "reverse labeling" can be employed. In this approach, a minimal medium containing ¹⁵NH₄Cl is supplemented with an excess of unlabeled lysine. portlandpress.com This creates a scenario where the cellular machinery primarily uses the unlabeled lysine for protein synthesis, while other amino acids are synthesized de novo and become ¹⁵N-labeled. While this method is effective for general ¹⁵N labeling, achieving specific α-¹⁵N labeling of lysine through biosynthesis is more complex and often requires genetically engineered strains or specific metabolic precursors.

Feeding experiments using ¹⁵N-labeled lysine have been instrumental in elucidating biosynthetic pathways, such as that of anabasine (B190304) in tobacco hairy roots. researchgate.net These studies have utilized both [α-¹⁵N]-L-Lysine and [ε-¹⁵N]-L-Lysine to track the incorporation of the nitrogen atoms into the final product. researchgate.net

Rigorous Isotopic Enrichment and Purity Determination Techniques

Once synthesized, the isotopic enrichment and chemical purity of L-LYSINE:2HCL (ALPHA-15N) must be rigorously assessed. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are the primary analytical tools for this purpose.

High-Resolution Mass Spectrometry for Isotopic Abundance Profiling and Scrambling Detection

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the isotopic enrichment of labeled compounds. nih.govsigmaaldrich.comacs.org By precisely measuring the mass-to-charge ratio of the analyte, HRMS can distinguish between molecules containing ¹⁴N and those containing the heavier ¹⁵N isotope. This allows for the calculation of the isotopic abundance, which is the percentage of molecules that have successfully incorporated the ¹⁵N label. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a frequently used method for analyzing amino acid isotope enrichment. nih.govnih.gov The amino acids are first derivatized to make them volatile, and then separated by gas chromatography before being introduced into the mass spectrometer. d-nb.info By analyzing the fragmentation patterns, it is possible to determine the position of the isotopic label and to detect any "scrambling," where the isotope may have been incorporated into unintended positions within the molecule. acs.org

Tandem mass spectrometry (MS/MS) can further confirm the location of the heavy isotope label within the peptide or amino acid. acs.org This technique involves isolating the ion of interest and subjecting it to further fragmentation, providing detailed structural information.

Mass Spectrometry TechniqueApplication in ¹⁵N-Lysine AnalysisKey Information Obtained
High-Resolution Mass Spectrometry (HRMS) Precise mass determination to differentiate between ¹⁴N and ¹⁵N isotopes. acs.orgIsotopic enrichment percentage.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of derivatized amino acids for isotopic composition. nih.govnih.govPositional information of the label and detection of isotopic scrambling. nih.gov
Tandem Mass Spectrometry (MS/MS) Fragmentation of labeled molecules for structural confirmation. acs.orgVerification of the specific location of the ¹⁵N isotope.

Nuclear Magnetic Resonance Spectroscopy for Positional Labeling Verification and Impurity Analysis

In addition to verifying the label's position, NMR can detect the presence of unlabeled lysine and other chemical impurities. The high resolution of modern NMR spectrometers allows for the quantification of these impurities, ensuring the high purity required for research-grade material. nih.gov For complex systems like proteins, specialized NMR techniques and isotope labeling strategies, including the use of ¹³C and ¹⁵N, are employed for resonance assignment and structural studies. nih.govresearchgate.net

NMR TechniqueApplication in ¹⁵N-Lysine AnalysisKey Information Obtained
¹H-¹⁵N HSQC Correlation of ¹⁵N and attached ¹H nuclei. frontiersin.orgUnambiguous confirmation of the α-¹⁵N label position.
1D and 2D NMR General spectral analysis. researchgate.netDetection and quantification of chemical impurities and unlabeled material.
Triple-Resonance NMR For labeled proteins. nih.govResonance assignment and structural information.

Quality Control and Analytical Validation Frameworks for Research-Grade L-LYSINE:2HCL (ALPHA-15N) Preparations

The production of research-grade L-LYSINE:2HCL (ALPHA-15N) is governed by stringent quality control (QC) and analytical validation frameworks. researchgate.netthermofisher.com These frameworks ensure the reliability and reproducibility of experimental results that utilize this isotopically labeled compound.

A comprehensive QC process involves a multi-faceted analytical approach. This includes the use of reference standards and the establishment of clear specifications for isotopic enrichment and chemical purity. isotope.com For instance, a typical specification for research-grade L-LYSINE:2HCL (ALPHA-15N) might be an isotopic enrichment of ≥98% and a chemical purity of ≥98%. isotope.com

The validation of analytical methods used for QC is also critical. This ensures that the methods are accurate, precise, and reproducible. The framework often includes system suitability tests to confirm that the analytical instruments are performing optimally before sample analysis. thermofisher.com For isotopically labeled compounds used in quantitative proteomics, established QC practices help to filter out low-quality data and increase the reliability of the results. researchgate.netpubpub.org

Quality Control ParameterAnalytical Method(s)Typical Specification
Isotopic Enrichment High-Resolution Mass Spectrometry≥98% ¹⁵N at the alpha position
Chemical Purity NMR Spectroscopy, HPLC≥98%
Positional Identity ¹H-¹⁵N HSQC NMRConfirmed α-position labeling
Stereochemical Purity Chiral Chromatography, Enzymatic AssaysHigh enantiomeric excess (e.g., >99% L-isomer)

Advanced Analytical Spectroscopies and Methodologies for Tracing L Lysine:2hcl Alpha 15n in Biological Systems

Mass Spectrometry-Based Platforms for 15N-Lysine Metabolite and Protein Profiling

Mass spectrometry (MS) is a cornerstone for the quantitative analysis of isotopically labeled molecules. mdpi.com The incorporation of the heavy isotope ¹⁵N in L-lysine allows for the differentiation of labeled from unlabeled molecules, providing a clear signal for tracing its metabolic journey. nih.gov Various MS platforms are employed to profile ¹⁵N-lysine metabolites and proteins, each offering unique advantages in sensitivity and specificity.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for analyzing the enrichment of ¹⁵N in amino acid pools. nih.gov Prior to analysis, amino acids, which are polar and non-volatile, must undergo chemical derivatization to become suitable for GC. mdpi.comthermofisher.com This process converts them into more volatile and thermally stable compounds. mdpi.com

One common derivatization method is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). thermofisher.comsigmaaldrich.comresearchgate.net The resulting derivatives can then be separated by gas chromatography and detected by mass spectrometry. dss.go.th GC-MS allows for the direct determination of ¹⁵N-enrichment in plasma amino acids, providing a safe and accurate alternative to radioactive tracers for studying amino acid metabolism in human subjects. nih.gov This method is instrumental in characterizing metabolic pathways and quantifying the incorporation of nitrogen from labeled precursors into amino acids. nih.gov

Table 1: GC-MS Parameters for ¹⁵N-Amino Acid Analysis
ParameterDescriptionReference
DerivatizationConversion of amino acids to volatile derivatives (e.g., N-acetyl methyl esters, TBDMS). dss.go.thucdavis.edu
GC ColumnSeparation of derivatized amino acids (e.g., Agilent DB 35, SPB-1). dss.go.thucdavis.edu
IonizationElectron Impact (EI) or Chemical Ionization (CI). researchgate.net
MS DetectionQuadrupole or other mass analyzers to measure mass-to-charge ratios of fragments. dss.go.th
QuantificationBased on the relative abundance of ions containing ¹⁴N versus ¹⁵N. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile and sensitive technique for identifying and quantifying a wide range of molecules, including lysine (B10760008) catabolites and peptides, without the need for derivatization. nih.govnih.gov This is particularly advantageous for analyzing polar and thermally labile compounds that are not amenable to GC-MS. nih.gov

In metabolic studies, LC-MS/MS (tandem mass spectrometry) can simultaneously detect and quantify multiple lysine degradation products in biological samples like plasma. nih.govnih.gov For proteomics, LC-MS is the cornerstone for identifying and quantifying proteins and their post-translational modifications. washington.edu In stable isotope labeling experiments, one sample is labeled with a heavy isotope like ¹⁵N, while the other contains the natural light isotope. nih.gov After mixing, the relative quantities of proteins are determined by comparing the intensities of the light and heavy isotopic peptide peaks. nih.gov

Table 2: Applications of LC-MS in ¹⁵N-Lysine Research
ApplicationMethodologyKey FindingsReference
Lysine Catabolite AnalysisLC-MS/MS analysis of plasma samples to detect underivatized lysine degradation products.Simultaneous detection and quantification of saccharopine, aminoadipic acid, and pipecolic acid. nih.govnih.gov
Quantitative ProteomicsStable Isotope Labeling with Amino Acids in Cell Culture (SILAC) coupled with LC-MS.Relative quantification of proteins by comparing intensities of ¹⁴N and ¹⁵N labeled peptides. washington.edunih.gov
Peptide SequencingLC-MS/MS fragmentation of peptides to determine amino acid sequence.Identification of proteins containing the ¹⁵N-lysine label. researchgate.net

Isotope Ratio Mass Spectrometry (IRMS) is an exceptionally precise technique for measuring the ratios of stable isotopes, such as ¹⁵N/¹⁴N. maastrichtuniversity.nl When coupled with a gas chromatograph (GC-C-IRMS), it allows for compound-specific isotope analysis (CSIA), providing insights into the fate of nitrogen in complex biological systems. bris.ac.uk

This method can be used to trace the assimilation of ¹⁵N-labeled substrates into the soil microbial biomass by analyzing the isotopic composition of individual amino acids. bris.ac.uk IRMS can also be used for position-specific isotope analysis, which determines the isotopic composition at a particular atomic position within a molecule. wikipedia.org This is achieved by fragmenting the molecule and analyzing the isotopic composition of the resulting fragments. uea.ac.uk This level of detail can reveal critical information about the synthesis and source of atoms within the molecule. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for 15N-Lysine Flux and Structural Dynamics Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, and interactions of molecules at the atomic level. nmims.edu The use of ¹⁵N-labeled compounds, such as L-lysine, significantly enhances the utility of NMR in biological research. protein-nmr.org.uk

¹⁵N-NMR spectroscopy allows for the direct observation of the nitrogen atom, providing a unique window into nitrogen metabolism. nih.gov Studies have utilized ¹⁵N-NMR to trace the metabolic fate of ¹⁵N-labeled lysine, demonstrating its conversion to other amino acids and metabolic intermediates. nih.gov For instance, the label from D-[ε-¹⁵N]lysine can be traced as it migrates to the alpha position of L-lysine. nih.gov

Furthermore, ¹⁵N-NMR is invaluable for studying protein-ligand and protein-protein interactions. protein-nmr.org.uk The chemical shifts of the ¹⁵N atoms in a protein are sensitive to their local environment. Upon interaction with another molecule, changes in these chemical shifts can identify the specific residues at the binding interface. nih.gov The lysine side-chain NH₃⁺ groups, in particular, are excellent probes for investigating dynamics involving hydrogen bonds and ion pairs that are crucial for protein function. nih.gov

The combination of ¹⁵N labeling with multidimensional NMR techniques has been pivotal in determining the three-dimensional structures and understanding the dynamics of proteins. nih.gov Experiments like the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum provide a unique signal for each nitrogen-bound proton, effectively creating a "fingerprint" of the protein. protein-nmr.org.ukacs.org

These techniques are particularly useful for studying the dynamics of lysine side-chain amino groups, which play important roles in macromolecular interactions. semanticscholar.org By analyzing ¹⁵N relaxation data, researchers can determine model-free order parameters and correlation times, which describe the amplitude and timescale of molecular motions. semanticscholar.org Such studies have revealed that the hydrogen bonding of lysine NH₃⁺ groups is highly dynamic, with lifetimes in the sub-nanosecond range. semanticscholar.org For larger proteins, the use of deuterium (B1214612) (²H) in conjunction with ¹³C and ¹⁵N labeling helps to improve spectral resolution and sensitivity, enabling the study of protein structure and dynamics in systems up to 30 kDa and beyond. nih.govutoronto.ca

Table 3: Multidimensional NMR Experiments for ¹⁵N-Lysine Labeled Proteins
NMR ExperimentInformation ObtainedApplicationReference
¹H-¹⁵N HSQCCorrelation between ¹H and ¹⁵N nuclei, providing a fingerprint of the protein backbone and lysine side chains.Assessing protein folding, mapping binding sites, and studying conformational changes. acs.orgnih.gov
¹⁵N Relaxation (R₁, R₂, NOE)Information on the dynamics of the N-H bond vector on picosecond to nanosecond timescales.Characterizing protein flexibility and entropy. nationalmaglab.org
¹H/¹³C/¹⁵N Triple ResonanceSequential assignment of backbone and side-chain resonances.Determination of the three-dimensional structure of proteins. nih.govacs.org

Integration of L-LYSINE:2HCL (ALPHA-15N) Tracing with Hybrid Analytical Systems

The integration of L-LYSINE:2HCL (ALPHA-15N) as a metabolic tracer with hybrid analytical systems provides a powerful methodology for delineating the intricate pathways of lysine metabolism and its role in broader biological processes. This stable isotope-labeled amino acid, which features a nitrogen-15 (B135050) (¹⁵N) isotope at the alpha (α) amino group, allows researchers to track the fate of this specific nitrogen atom as it is transferred and incorporated into other molecules within a biological system. nih.govnih.gov Hybrid analytical systems, most notably those coupling chromatography with mass spectrometry, are essential for separating, identifying, and quantifying the labeled compounds and their metabolic derivatives. creative-proteomics.com

The primary advantage of using the α-¹⁵N label is the ability to investigate processes specific to the α-amino group, such as transamination reactions. nih.gov Early studies using L-lysine labeled with ¹⁵N in the α-position were crucial in demonstrating that, unlike many other amino acids, lysine does not readily participate in reversible transamination, indicating a unique catabolic pathway. nih.gov Modern hybrid systems, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offer the high sensitivity and specificity required to trace the ¹⁵N label from L-LYSINE:2HCL (ALPHA-15N) through these pathways. creative-proteomics.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a cornerstone technique for tracing α-¹⁵N-lysine in complex biological matrices like plasma, cell lysates, and tissue extracts. creative-proteomics.com The liquid chromatography component separates the amino acids and their metabolites based on their physicochemical properties. The tandem mass spectrometry component then ionizes these separated molecules and measures their mass-to-charge ratio, allowing for the differentiation between unlabeled (¹⁴N) and labeled (¹⁵N) compounds. This enables precise quantification of metabolite concentrations and the rate of label incorporation.

Research utilizing LC-MS/MS can track the α-¹⁵N label as lysine enters its primary catabolic routes: the saccharopine and pipecolate pathways. nih.govcreative-proteomics.com For instance, the transfer of the α-amino group can be monitored by observing the appearance of the ¹⁵N isotope in other molecules. A key reaction involves the transfer of the α-amino group to α-ketoglutarate, which leads to the formation of ¹⁵N-labeled glutamate (B1630785). researchgate.net

Table 1: Illustrative LC-MS/MS Data for Tracing α-¹⁵N from L-Lysine to Glutamate

Time Point (Hours)L-Lysine (α-¹⁵N) Concentration (µM)Glutamate (¹⁵N) Concentration (µM)% ¹⁵N Enrichment in Glutamate Pool
01000.50.1%
27512.52.5%
64035.07.0%
121550.010.0%
24<552.010.4%
This table represents hypothetical data derived from typical stable isotope tracing experiments to illustrate the metabolic conversion of α-¹⁵N-lysine to ¹⁵N-glutamate over time.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful hybrid technique employed in metabolic tracer studies involving α-¹⁵N-lysine. creative-proteomics.comnih.gov Although it often requires chemical derivatization of the amino acids to make them volatile, GC-MS provides excellent chromatographic resolution and sensitive detection. creative-proteomics.com This method is particularly useful for analyzing the kinetics of amino acid metabolism and determining isotope enrichment in various metabolic pools. nih.gov Studies using GC-MS can quantify the rate of appearance of the ¹⁵N label in different amino acids and their downstream products, providing detailed insights into metabolic flux.

Table 2: Research Findings on the Metabolic Fate of α-¹⁵N from L-Lysine

Analytical SystemBiological SystemKey FindingResearch Focus
Mass Spectrometry & ¹⁵N NMRNeurospora crassa (fungus)The α-amino group from D-[α-¹⁵N]lysine is transferred to α-ketoglutarate and pyruvate, forming L-[α-¹⁵N]glutamic acid and L-[α-¹⁵N]alanine. researchgate.netElucidation of D-lysine metabolic pathways. researchgate.net
Isotope Ratio Mass SpectrometryHuman InfantsAfter oral administration of L-[α-¹⁵N]lysine, only a small percentage (~7.6%) of the ¹⁵N label is excreted in urine, indicating high metabolic utilization of the α-amino group. nih.govAbsorption and metabolic utilization of lysine enantiomers. nih.gov
GC-MSHumansDoubly labeled L-[¹⁵N₂]lysine allows for enhanced sensitivity in detecting isotope dilution, enabling kinetic measurements of free lysine in plasma over a significant range. nih.govDevelopment of sensitive tracer methods for human nutritional studies. nih.gov

Advanced methodologies like Chemical Reaction Interface Mass Spectrometry (CRIMS) further enhance the capability to trace ¹⁵N isotopes. CRIMS can produce ¹⁵N-selective chromatograms, allowing for the precise measurement of ¹⁵N distribution among a wide array of metabolites over time, even at very low concentrations. nih.gov The integration of these sophisticated hybrid systems with L-LYSINE:2HCL (ALPHA-15N) tracing continues to be indispensable for mapping metabolic networks and understanding the dynamics of protein and amino acid metabolism in both health and disease. creative-proteomics.com

Applications of L Lysine:2hcl Alpha 15n in Fundamental Biochemical and Metabolic Research

Elucidation of Protein Turnover Dynamics and Proteostasis

Proteostasis, the maintenance of a stable and functional proteome, is fundamental to cellular health. L-LYSINE:2HCL (ALPHA-15N) is a key tool for dissecting the two primary components of proteostasis: protein synthesis and protein degradation. These processes are collectively known as protein turnover. By introducing ¹⁵N-labeled lysine (B10760008) into cellular or whole-organism models, scientists can monitor the incorporation of the heavy isotope into newly synthesized proteins and its subsequent disappearance as proteins are degraded. biorxiv.orgresearchgate.net

The rate of protein synthesis can be quantified by administering L-LYSINE:2HCL (ALPHA-15N) and measuring its incorporation into proteins over time. portlandpress.comnih.gov This approach has been applied in a variety of model systems, from cell cultures to complex organisms like rodents and humans. portlandpress.complos.org

In a foundational human study, continuous intravenous infusion of L-[α-¹⁵N]lysine was used to determine protein synthesis rates in different muscle protein fractions. portlandpress.com The fractional synthesis rate of sarcoplasmic protein was found to be significantly higher than that of myofibrillar protein, highlighting differential turnover rates within the same tissue. portlandpress.com Another technique, the "flooding dose" method, involves administering a large dose of the labeled amino acid to rapidly equilibrate the precursor pools, allowing for accurate measurement of protein synthesis in various organs. tandfonline.com

Table 1: Fractional Protein Synthesis Rates in Human Muscle

Protein Fraction Fractional Synthesis Rate (%/day)
Sarcoplasmic 3.8 (range: 2.2–5.1)
Myofibrillar 1.46 (range: 1.09–2.44)

Data from a study involving continuous infusion of L-[α-¹⁵N]lysine in healthy male subjects. portlandpress.com

Recent advancements have combined pulse-chase techniques with sophisticated mass spectrometry to enable proteome-wide analysis of protein turnover. nih.gov These studies provide a global view of protein stability and can identify proteins that are selectively degraded under specific physiological or pathological conditions.

Table 2: Principles of Pulse-Chase Labeling for Protein Degradation Studies

Step Description
Pulse Short-term incubation with L-LYSINE:2HCL (ALPHA-15N) to label newly synthesized proteins.
Chase Replacement of the labeled amino acid with an excess of unlabeled L-lysine.

| Analysis | Measurement of the decrease in ¹⁵N enrichment in the protein of interest over time to calculate its degradation rate. |

A key advantage of using L-LYSINE:2HCL (ALPHA-15N) is the ability to perform differential turnover analysis of specific protein pools. nih.gov This means that researchers can compare the synthesis and degradation rates of thousands of individual proteins simultaneously. researchgate.netnih.gov This has revealed that protein turnover rates can vary dramatically between different proteins, cellular compartments, and tissues. portlandpress.comnih.gov

For instance, proteins involved in metabolic processes and cell signaling often have short half-lives, allowing for rapid changes in their levels in response to stimuli. In contrast, structural proteins, such as those in muscle, tend to have much longer half-lives. portlandpress.com By applying stable isotope labeling with amino acids in cell culture (SILAC), a technique that often utilizes labeled lysine, researchers can accurately quantify differences in protein abundance and turnover between different experimental conditions. thermofisher.comcreative-biolabs.com

In-Depth Investigation of Amino Acid Metabolism and Interconversion Pathways

L-LYSINE:2HCL (ALPHA-15N) is not only a tracer for protein dynamics but also a valuable tool for mapping the intricate pathways of amino acid metabolism. nih.govresearchgate.net By following the journey of the ¹⁵N label, researchers can trace how lysine is broken down and how its nitrogen is incorporated into other molecules.

In mammals, the primary pathway for lysine degradation is the saccharopine pathway, which occurs predominantly in the liver. nih.govnih.govfrontiersin.org The initial step involves the condensation of lysine with α-ketoglutarate to form saccharopine. frontiersin.orgnih.gov Subsequent enzymatic reactions convert saccharopine into α-aminoadipate semialdehyde and ultimately to acetyl-CoA, which can enter the citric acid cycle for energy production. nih.govresearchgate.net

Studies using ¹⁵N-labeled lysine have been instrumental in confirming the steps of this pathway and understanding its regulation. frontiersin.org For example, isotopic tracing experiments have demonstrated the conversion of L-[α-¹⁵N]lysine to pipecolate via the saccharopine pathway in various tissues, including the liver, kidney, and brain. frontiersin.org

Table 3: Key Enzymes in the Saccharopine Pathway of Lysine Catabolism

Enzyme Function
Lysine-ketoglutarate reductase (LKR) Condenses lysine and α-ketoglutarate to form saccharopine. frontiersin.orgnih.gov
Saccharopine dehydrogenase (SDH) Hydrolyzes saccharopine to yield α-aminoadipate semialdehyde and glutamate (B1630785). frontiersin.orgnih.gov

The nitrogen from L-LYSINE:2HCL (ALPHA-15N) can be transferred to other amino acids and metabolic intermediates, allowing for the mapping of nitrogen flux through interconnected metabolic networks. nih.govnih.gov While the α-amino group of lysine does not readily participate in transamination reactions, its nitrogen can be incorporated into other molecules following its release during catabolism. nih.govportlandpress.com

By feeding organisms ¹⁵N-labeled compounds and analyzing the isotopic enrichment in various amino acids and nitrogenous waste products like urea, scientists can construct models of whole-body nitrogen metabolism. nih.govnih.gov These studies have revealed the central role of amino acids like glutamate and alanine (B10760859) in the transport and disposal of nitrogen. Such research is crucial for understanding how the body manages nitrogen balance in health and disease.

Role of Lysine in Broader Nitrogen Homeostasis in Experimental Models

L-lysine, an essential amino acid, plays a pivotal role in maintaining the body's nitrogen balance, a state where the rate of nitrogen intake equals the rate of nitrogen loss. The use of ¹⁵N-labeled lysine has been instrumental in elucidating the dynamics of whole-body protein turnover and nitrogen metabolism. nih.govfao.org

In experimental models, the administration of L-LYSINE:2HCL (ALPHA-¹⁵N) allows researchers to trace the journey of the labeled nitrogen atom. This tracer can be incorporated into newly synthesized proteins, and its distribution and excretion can be monitored over time. By measuring the enrichment of ¹⁵N in various biological samples, such as plasma, urine, and tissue proteins, scientists can calculate key parameters of nitrogen homeostasis, including rates of protein synthesis, breakdown, and amino acid oxidation. nih.govfao.org

One of the key findings from such studies is the dynamic nature of body proteins, which are in a constant state of turnover. nih.gov ¹⁵N-lysine tracer studies have helped to quantify the flux of nitrogen through the free amino acid pool and its partitioning between protein synthesis and catabolism. For instance, in studies on lysine-deficient states, researchers have observed alterations in nitrogen metabolism, highlighting the body's adaptive responses to conserve this essential amino acid. documentsdelivered.com Furthermore, these experimental models have demonstrated that the α-amino nitrogen of lysine is not readily transaminated, meaning it does not extensively participate in the reversible exchange of amino groups with other amino acids. nih.gov This metabolic characteristic makes ¹⁵N-labeled lysine an excellent tracer for following the fate of the lysine carbon skeleton and its direct contribution to protein synthesis.

Research in both human and animal models has utilized ¹⁵N-lysine to investigate how various physiological and pathological conditions, such as fasting or different dietary protein intakes, affect nitrogen balance. fao.orgsethnewsome.org These studies are crucial for understanding protein and amino acid requirements in different populations and for developing nutritional strategies to maintain nitrogen homeostasis.

Contribution to Quantitative Systems Biology and Metabolic Flux Analysis (MFA)

The advent of stable isotope tracers like L-LYSINE:2HCL (ALPHA-¹⁵N) has been a cornerstone in the development of quantitative systems biology, particularly in the field of Metabolic Flux Analysis (MFA). MFA is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a biological system at a steady state.

Metabolic control analysis (MCA) is a framework for understanding how the control of fluxes and metabolite concentrations in a metabolic pathway is distributed among the different enzymes that constitute the pathway. When combined with fluxomics approaches using ¹⁵N-lysine tracers, MCA can provide a quantitative understanding of the regulation of lysine metabolism and its interaction with other metabolic networks.

While many MFA studies have traditionally used ¹³C-labeled substrates to trace carbon flow, the use of ¹⁵N-tracers, either alone or in combination with ¹³C-tracers, provides crucial information on nitrogen metabolism. nih.gov For example, in microorganisms like Corynebacterium glutamicum, which is used for the industrial production of lysine, ¹³C-MFA has been extensively used to analyze and engineer lysine biosynthesis. nih.govresearchgate.net The integration of ¹⁵N-lysine tracers in such studies allows for the simultaneous quantification of both carbon and nitrogen fluxes, providing a more complete picture of the metabolic network. nih.gov This is particularly important for understanding the biosynthesis of amino acids, where both carbon skeletons and amino groups are required.

Fluxomics studies utilizing ¹⁵N-lysine can reveal how nitrogen from lysine is distributed among different nitrogen-containing biomolecules, providing insights into the central nitrogen metabolism. By tracking the incorporation of the ¹⁵N label into other amino acids and nitrogenous compounds, researchers can map the flow of nitrogen and identify key metabolic junctions.

A hypothetical example of data from a ¹⁵N-lysine tracer experiment in a bacterial culture is presented in the table below, illustrating how the enrichment of ¹⁵N can be tracked in various amino acids over time.

Time (hours)¹⁵N Enrichment in Lysine (%)¹⁵N Enrichment in Glutamate (%)¹⁵N Enrichment in Aspartate (%)
0990.40.4
18553
270106
4501812
6352518

This is a hypothetical data table for illustrative purposes.

The data obtained from ¹⁵N-lysine tracer experiments are often complex and require mathematical models for their interpretation. Kinetic and compartmental models are essential tools for analyzing isotope tracing data and for estimating metabolic fluxes and other kinetic parameters.

A compartmental model simplifies a complex biological system into a set of interconnected compartments, where each compartment represents a distinct pool of a metabolite (e.g., plasma lysine, intracellular lysine). By fitting the model to the experimental data (i.e., the time course of ¹⁵N enrichment in different compartments), researchers can estimate the rates of transfer of the metabolite between compartments, as well as the rates of its synthesis, breakdown, and oxidation.

A notable example of this approach is a study that used both L-[1-¹³C]lysine and L-[¹⁵N₂]lysine tracers in human subjects to develop a multicompartmental model of lysine kinetics. nih.gov The data from plasma and breath samples were fitted to a model that included a central lysine compartment and two peripheral compartments (slow and fast-exchanging). This model allowed the researchers to quantify the rates of lysine oxidation, incorporation into protein, and release from protein breakdown in different tissue pools. nih.gov The kinetic parameters obtained from this model were in good agreement with values obtained from traditional constant-infusion methods, thus validating the model. nih.gov

The table below summarizes the key kinetic parameters of lysine metabolism derived from a multicompartmental model in a study on young women. nih.gov

ParameterFast-Exchanging CompartmentSlow-Exchanging Compartment
Lysine Oxidation (mmol/kg/h)21-
Lysine Incorporation into Protein (mmol/kg/h)3553 (mmol/kg/min)
Lysine Release from Protein Breakdown (mmol/kg/h)5653 (mmol/kg/min)

Data adapted from a multitracer stable isotope study of lysine kinetics. nih.gov

The development and validation of such models are crucial for advancing our understanding of amino acid metabolism in both health and disease.

Structural Biology and Conformational Dynamics Applications

L-LYSINE:2HCL (ALPHA-¹⁵N) is a valuable tool in structural biology, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. By selectively labeling the alpha-nitrogen of lysine residues within a protein, researchers can gain insights into the structure, dynamics, and interactions of that protein at an atomic level. acs.orgpnas.orgsemanticscholar.org

The ¹⁵N nucleus is NMR-active, and its chemical shift is highly sensitive to its local chemical environment. Therefore, in a ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR experiment, each labeled lysine residue will, in principle, give rise to a unique cross-peak in the spectrum. The position of this peak provides information about the local conformation of the protein backbone at that lysine residue.

Furthermore, NMR relaxation experiments on ¹⁵N-labeled lysine residues can provide detailed information about the dynamics of the protein backbone on a wide range of timescales, from picoseconds to seconds. acs.orgnationalmaglab.org These experiments measure parameters such as the longitudinal (R₁) and transverse (R₂) relaxation rates and the heteronuclear Nuclear Overhauser Effect (NOE). By analyzing these relaxation data, researchers can determine the order parameters (S²), which describe the degree of spatial restriction of the N-H bond vector, and the correlation times for internal motions. acs.org

For example, studies on ¹⁵N-lysine labeled ubiquitin have used NMR relaxation to characterize the dynamics of individual lysine side-chain amino groups. acs.org These studies have revealed that the mobility of these side chains can vary significantly depending on their location in the protein and their involvement in interactions. acs.org Such information is crucial for understanding the functional roles of lysine residues in protein-protein interactions and enzyme catalysis.

In another example, solution NMR spectroscopy of [α-¹⁵N]lysine-labeled rhodopsin, a membrane protein, was used to study its conformational dynamics. pnas.org The observation of a single strong resonance in the NMR spectrum was assigned to a specific lysine residue near the C-terminus, indicating a high degree of mobility in this region of the protein. pnas.org

The table below shows hypothetical ¹⁵N relaxation data for two different lysine residues in a protein, illustrating how these data can reflect differences in local dynamics.

Lysine ResidueR₁ (s⁻¹)R₂ (s⁻¹)NOES² (Order Parameter)
Lys-10 (in a rigid helix)1.515.00.850.90
Lys-50 (in a flexible loop)1.28.00.600.65

This is a hypothetical data table for illustrative purposes.

Methodological Innovations, Challenges, and Future Directions in 15n Lysine Tracer Studies

Optimization of Tracer Delivery and Sampling Strategies in Complex Biological Systems

The precision of ¹⁵N tracer studies hinges on effective tracer delivery and meticulous sampling. The "flooding dose" method, for instance, involves administering a large amount of L-[α-¹⁵N]lysine to rapidly equalize the isotopic enrichment of the precursor pool for protein synthesis. This approach has been validated by comparing the fractional protein synthesis rates obtained with both [¹⁴C]lysine and [¹⁵N]lysine, which yielded identical results in animal models. The use of ¹⁵N-labeled lysine (B10760008) eliminates the need for radioactive tracers, making it suitable for studies in larger animals.

In more complex systems like terrestrial ecosystems, optimizing sampling schemes is crucial for achieving high precision. frontiersin.orgbohrium.com The natural abundance of ¹⁵N is relatively constant, requiring fewer samples for baseline determination. However, in labeled pools and fluxes, the ¹⁵N abundance varies due to inconsistencies in tracer application and natural variability in nitrogen cycling processes. frontiersin.orgbohrium.com Therefore, labeled components of the system must be sampled more intensively to account for this variability. frontiersin.orgbohrium.com

For in vivo studies, particularly in humans, a single oral bolus of doubly ¹⁵N-labeled lysine has been shown to be effective. This method allows for kinetic measurements of plasma-free lysine isotope content over several hours, demonstrating its utility in nutritional and metabolic research.

Table 1: Comparison of Tracer Delivery Methods

Method Description Advantages Considerations
Flooding Dose Administration of a large dose of labeled lysine to rapidly saturate the precursor pool. Minimizes issues with precursor pool enrichment variability; allows for accurate protein synthesis rate measurements. May perturb normal physiological concentrations of the amino acid.
Single Oral Bolus A single dose of the tracer is given orally. Simple to administer; suitable for kinetic studies in humans and animals. Requires careful monitoring of tracer dilution over time.
In Situ Labeling Direct application of the tracer to the system being studied, such as soil in an ecosystem. Allows for the study of nitrogen dynamics in undisturbed systems. Can be challenging to achieve uniform tracer distribution; requires intensive sampling.

Computational Advances for Data Deconvolution and Mathematical Modeling of Isotopic Fluxes

The analysis of data from ¹⁵N-lysine tracer studies is increasingly reliant on sophisticated computational and mathematical models. These tools are essential for deconvoluting complex isotopic data and quantifying metabolic fluxes. ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a well-established technique for measuring intracellular metabolic fluxes, and its principles are being extended to ¹⁵N-MFA and combined ¹³C¹⁵N-MFA. springernature.com This integrated approach allows for the simultaneous quantification of both carbon and nitrogen fluxes, providing a more comprehensive understanding of cellular metabolism. nih.gov

Bayesian-¹³C¹⁵N-MFA is a powerful statistical framework that can jointly resolve carbon and nitrogen fluxes. This method has been used to identify glutamate (B1630785) as a central hub of nitrogen metabolism and to resolve the directionality of various biosynthetic reactions. nih.gov Numerical data analysis, which combines in situ ¹⁵N isotope labeling with modeling, enables the determination of process-specific gross nitrogen transformations in undisturbed systems. researchgate.net

The development of these computational tools is critical for interpreting the large datasets generated by modern analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. fao.org They allow researchers to move beyond simple measurements of metabolite concentrations to a more dynamic understanding of pathway activities. nih.gov

Considerations for Isotope Fractionation and Scrambling Effects in Experimental Design and Interpretation

Isotope fractionation, the discrimination against heavier isotopes like ¹⁵N in enzymatic reactions, can influence the interpretation of tracer studies. wikipedia.org While ¹⁵N is chemically identical to the more abundant ¹⁴N, its slightly greater mass can lead to small differences in reaction rates. wikipedia.org These effects are generally minor but can become significant in certain contexts, and it is important to be aware of them when designing experiments and interpreting results.

Isotopic scrambling, the metabolic conversion of the labeled tracer into other compounds, presents another challenge. For example, in some biological systems, the nitrogen from lysine can be transferred to other amino acids, complicating the analysis of protein synthesis. nih.gov Careful experimental design, such as the use of specific metabolic inhibitors or auxotrophic strains, can help to minimize scrambling. researchgate.netnih.gov

The choice of tracer is also important. For instance, doubly ¹⁵N-labeled lysine can be detected at much greater dilutions than singly labeled lysine, enhancing the sensitivity of kinetic measurements. nih.gov This is particularly advantageous in studies where the tracer is expected to be significantly diluted in the biological system.

Synergistic Applications with Other Isotopic Labels (e.g., ¹³C, ²H) for Multi-Dimensional Metabolic Insights

The combination of ¹⁵N-lysine with other stable isotope tracers, such as those containing carbon-13 (¹³C) or deuterium (B1214612) (²H), offers a powerful approach for gaining multi-dimensional insights into metabolism. This multi-isotope labeling strategy allows researchers to simultaneously track the fate of different atoms within a molecule or pathway. For example, using both ¹³C- and ¹⁵N-labeled tracers can provide a more complete picture of amino acid metabolism by tracking both the carbon skeleton and the amino group. nih.gov

In the field of proteomics, a technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) often employs lysine labeled with both ¹³C and ¹⁵N (e.g., ¹³C₆,¹⁵N₂-lysine). creative-biolabs.comthermofisher.com This dual labeling creates a significant mass shift in proteins, which can be readily detected by mass spectrometry, allowing for accurate quantification of protein abundance between different experimental conditions. creative-biolabs.com

Deuterium-labeled lysine has also been used to introduce a mass tag at the C-terminus of peptides, which simplifies the interpretation of mass spectrometry data and aids in de novo peptide sequencing. nih.gov The use of multiple tracers is particularly valuable for elucidating fluxes in complex biological systems where multiple substrates are being utilized simultaneously. springernature.comresearchgate.net

Table 2: Applications of Multi-Isotope Labeling with Lysine

Isotope Combination Application Key Insights
¹⁵N and ¹³C Metabolic Flux Analysis Simultaneous quantification of carbon and nitrogen fluxes, providing a comprehensive view of metabolic pathways.
¹⁵N and ¹³C (SILAC) Quantitative Proteomics Accurate relative quantification of proteins between different cell populations or experimental conditions.
¹⁵N and ²H Protein Structure and Dynamics (NMR) Provides detailed information on the three-dimensional structure and movement of proteins.
¹⁵N and ²H Peptide Sequencing (Mass Spectrometry) Simplifies the interpretation of mass spectra for de novo sequencing of peptides.

Integration of ¹⁵N-Lysine Tracing with High-Throughput Omics Technologies (e.g., Proteomics, Metabolomics)

The integration of ¹⁵N-lysine tracing with high-throughput "omics" technologies, such as proteomics and metabolomics, is revolutionizing our understanding of biological systems. irisotope.com This combination allows researchers to connect changes in gene expression and protein levels with alterations in metabolic fluxes. Stable isotope-assisted metabolomics, for example, uses ¹⁵N-labeled compounds to trace metabolic pathways and quantify fluxes through them. nih.gov

In quantitative proteomics, ¹⁵N metabolic labeling is used to create internal standards for the accurate measurement of protein expression levels. nih.gov This approach has been applied to a wide range of biological samples, from cell cultures to animal tissues. nih.gov The SILAC method, as mentioned previously, is a powerful tool for comparative proteomics and has been instrumental in identifying proteins that are differentially regulated in various physiological and pathological states. thermofisher.comnih.gov

The data generated from these integrated omics approaches are often complex and require sophisticated bioinformatics tools for analysis and interpretation. medrxiv.orgyuanyue.li The ultimate goal is to build comprehensive models of biological systems that can predict how they will respond to various perturbations.

Emerging Research Paradigms and Unexplored Biochemical Mechanisms Amenable to L-LYSINE:2HCL (ALPHA-¹⁵N) Tracing

The continued development of analytical technologies and computational methods is opening up new frontiers for ¹⁵N-lysine tracing. One emerging paradigm is the use of genome-wide fitness assays, such as Random Barcode Transposon Sequencing (RB-TnSeq), to identify novel enzymes and metabolic pathways. core.ac.ukbiorxiv.orgbiorxiv.org This approach has already been used to uncover new aspects of lysine metabolism in bacteria, and it holds great promise for identifying new targets for metabolic engineering and drug development. core.ac.ukbiorxiv.orgbiorxiv.org

There are also many unexplored biochemical mechanisms that could be investigated using ¹⁵N-lysine tracing. For example, the role of lysine in post-translational modifications, such as methylation and ubiquitination, is an area of active research. ¹⁵N-lysine tracers could be used to study the dynamics of these modifications and their impact on protein function.

Furthermore, the application of ¹⁵N-lysine tracing to study the metabolism of specific cell types or tissues in vivo is still in its early stages. The development of new imaging techniques with higher spatial resolution could allow researchers to visualize the fate of ¹⁵N-labeled lysine within a living organism, providing unprecedented insights into metabolic heterogeneity.

Table of Compounds

Compound Name Abbreviation
L-LYSINE:2HCL (ALPHA-¹⁵N) ¹⁵N-Lysine
Carbon-13 ¹³C
Deuterium ²H
Nitrogen-14 ¹⁴N
Nitrogen-15 (B135050) ¹⁵N
Carbon-14 ¹⁴C
L-[α-¹⁵N]lysine
[¹⁴C]lysine
¹³C₆,¹⁵N₂-lysine

Q & A

Q. How is L-Lysine:2HCl (Alpha-15N) synthesized, and what are the critical considerations for isotopic labeling?

L-Lysine:2HCl (Alpha-15N) is synthesized via microbial fermentation using Corynebacterium glutamicum strains optimized for 15N incorporation at the α-amino position. Key considerations include:

  • Isotopic Precursors : Use of 15N-labeled ammonium salts during fermentation to ensure site-specific labeling .
  • Purification : Hydrochloride salt formation to stabilize the product, followed by ion-exchange chromatography to remove unincorporated isotopes .
  • Quality Control : Batch-specific certificates of analysis (COA) and ≥95% purity verification via HPLC or NMR .

Q. Which analytical methods are most reliable for confirming isotopic enrichment and purity of L-Lysine:2HCl (Alpha-15N)?

  • Nuclear Magnetic Resonance (NMR) : 1H- and 15N-NMR to confirm α-15N labeling and rule out isotopic scrambling .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to quantify isotopic enrichment (>98%) and detect impurities like unlabeled lysine or degradation products .
  • Chromatography : Reverse-phase HPLC with UV detection (210 nm) to assess purity and retention time consistency .

Advanced Research Questions

Q. How can L-Lysine:2HCl (Alpha-15N) be integrated into metabolic flux analysis (MFA) to study amino acid biosynthesis?

  • Experimental Design :
  • Use pulse-labeling with 15N tracers in cell cultures to track lysine incorporation into proteins or metabolites .
  • Sample at multiple time points to capture dynamic flux changes.
    • Data Interpretation :
  • Combine GC-MS or LC-MS data with computational models (e.g., isotopomer spectral analysis) to quantify flux ratios .
  • Address background noise by subtracting natural 15N abundance (0.37%) .

Q. What experimental conditions affect the stability of L-Lysine:2HCl (Alpha-15N), and how can degradation be minimized?

  • Storage : Lyophilized powder stored at -20°C in desiccated conditions retains stability >12 months .
  • Reconstitution : Use sterile, deionized water (pH 4.5–5.0) to prevent racemization; avoid repeated freeze-thaw cycles .
  • Degradation Monitoring : Periodic NMR or MS checks for deamidation or HCl dissociation, especially in aqueous solutions >3 months old .

Q. How should researchers resolve contradictions in isotopic enrichment data when using L-Lysine:2HCl (Alpha-15N) in protein synthesis studies?

  • Potential Causes :
  • Cross-contamination with unlabeled lysine during sample preparation.
  • Incomplete cell uptake of the tracer in vivo.
    • Solutions :
  • Validate protocols using internal standards (e.g., 13C-labeled amino acids) .
  • Perform time-course experiments to distinguish between tracer dilution and metabolic inefficiency .
  • Replicate experiments across independent labs to confirm reproducibility .

Methodological Guidelines

  • Citations & Reporting : Follow APA style for referencing primary sources (e.g., fermentation protocols from , analytical methods from ).
  • Data Reproducibility : Document batch-specific COA and storage conditions in the "Materials and Methods" section .
  • Ethical Compliance : Adhere to safety guidelines for handling hydrochloride salts (e.g., MSDS protocols for inhalation risks) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.